molecular formula C5H9ClN2O B1425838 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 1082746-81-3

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1425838
CAS No.: 1082746-81-3
M. Wt: 148.59 g/mol
InChI Key: FRLMVSZWXJFDFG-UHFFFAOYSA-N
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Description

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 1,2-oxazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce N-substituted oxazole derivatives.

Scientific Research Applications

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
  • 1-(1,3-Oxazol-4-yl)ethan-1-amine hydrochloride

Comparison: 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the substituents on the oxazole ring can affect the compound’s ability to interact with biological targets, leading to differences in efficacy and selectivity.

Biological Activity

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The oxazole ring and amine functionalities contribute to its reactivity and interactions with biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has a molecular formula of C4H7ClN2O and a molecular weight of 136.56 g/mol. Its structure includes an oxazole ring that enhances its ability to interact with various biological molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, modulating the activity of target proteins. The amine group is capable of forming covalent bonds with electrophilic sites on proteins, influencing their function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole rings can exhibit antimicrobial properties. This is significant for developing new antibiotics.

Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by affecting cell cycle regulation and promoting the activation of caspases involved in apoptotic pathways .

Anticancer Activity

A study investigated the effects of this compound on human myeloid leukemia cell lines (HL-60 and U937). The compound was found to significantly increase the sub-G1 peak in flow cytometry analysis, indicating an increase in apoptotic cells. Western blot analysis confirmed the activation of caspase pathways, suggesting that the compound induces apoptosis through mitochondrial signaling pathways .

Antimicrobial Studies

In another study focusing on antimicrobial activity, derivatives of oxazole compounds were tested against various bacterial strains. The results indicated that these compounds possess significant antimicrobial effects, potentially making them candidates for further development as therapeutic agents against resistant strains .

Data Table: Biological Activities

Activity Cell Line/Organism Effect Observed Reference
AnticancerHL-60 (human leukemia cells)Induced apoptosis; increased caspase activation
AntimicrobialVarious bacterial strainsSignificant antimicrobial activity
CytotoxicityU937 (human leukemia cells)Increased sub-G1 peak indicating apoptosis

Properties

IUPAC Name

1-(1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-3-8-7-5;/h2-4H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLMVSZWXJFDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 2-methyl-propane-2-sulfinic acid (1-isoxazol-3-yl-ethyl)-amide (652 mg, 2.71 mmol) was dissolved in methanol (5 ml) and hydrogen chloride (4.0 M in 1,4-dioxane, 1.4 ml, 5.6 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 15 min then concentrated to give 1-isoxazol-3-yl-ethylamine hydrochloride as an off-white solid which was used without further purification.
Name
2-methyl-propane-2-sulfinic acid (1-isoxazol-3-yl-ethyl)-amide
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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